molecular formula C13H15N3O4 B8041035 ethyl 2-[(ethoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate

ethyl 2-[(ethoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate

Cat. No.: B8041035
M. Wt: 277.28 g/mol
InChI Key: OCFCQPRJVUOBJY-UHFFFAOYSA-N
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Description

Ethyl 2-[(ethoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(ethoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate typically involves the reaction of benzimidazole derivatives with ethyl chloroformate and ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The process involves the formation of an intermediate, which is then treated with ethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(ethoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl 2-[(ethoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(ethoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[(ethoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate can be compared with other benzimidazole derivatives, such as:

  • Methyl 2-[(methoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate
  • Propyl 2-[(propoxycarbonyl)amino]-1H-benzimidazole-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific ethoxycarbonyl group, which can influence its reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications.

Properties

IUPAC Name

ethyl 2-(ethoxycarbonylamino)benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-19-12(17)15-11-14-9-7-5-6-8-10(9)16(11)13(18)20-4-2/h5-8H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFCQPRJVUOBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=CC=CC=C2N1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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